molecular formula C8H18ClNO2 B2484288 2-(Piperidin-4-ylmethoxy)-ethanol hydrochloride CAS No. 2309457-55-2

2-(Piperidin-4-ylmethoxy)-ethanol hydrochloride

Cat. No.: B2484288
CAS No.: 2309457-55-2
M. Wt: 195.69
InChI Key: CJFMQUJUXMXQDE-UHFFFAOYSA-N
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Description

2-(Piperidin-4-ylmethoxy)-ethanol hydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-ylmethoxy)-ethanol hydrochloride typically involves the reaction of piperidine derivatives with appropriate alcohols under controlled conditions. One common method involves the reaction of 4-piperidinemethanol with ethylene oxide in the presence of a suitable catalyst to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-ylmethoxy)-ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-(Piperidin-4-ylmethoxy)-ethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidinemethanol: A precursor in the synthesis of 2-(Piperidin-4-ylmethoxy)-ethanol hydrochloride.

    Piperidine: The parent compound of the piperidine ring.

    N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.

Uniqueness

This compound is unique due to its specific structure, which combines the piperidine ring with an ethoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(piperidin-4-ylmethoxy)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c10-5-6-11-7-8-1-3-9-4-2-8;/h8-10H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFMQUJUXMXQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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